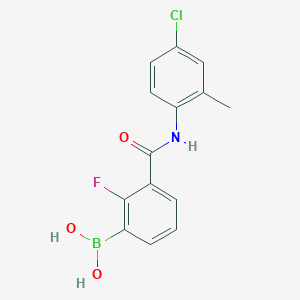
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid is an organic compound that features a boronic acid functional group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both boronic acid and carbamoyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves multi-step organic synthesis. One common method includes the reaction of 4-chloro-2-methylphenyl isocyanate with 2-fluorobenzeneboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki coupling reactions with halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamoyl group can be hydrolyzed to form corresponding amines and acids.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki Coupling: Formation of biaryl compounds.
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of boronic esters or alcohols.
Aplicaciones Científicas De Investigación
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki coupling.
Biology: Potential use in the development of enzyme inhibitors due to the presence of the boronic acid group.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit proteasomes.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. This property is particularly useful in the development of proteasome inhibitors for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-methylphenylboronic acid
- 2-Fluorobenzeneboronic acid
- Phenylboronic acid
Uniqueness
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the presence of both a carbamoyl group and a boronic acid group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its ability to inhibit enzymes by forming covalent bonds with active site residues sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C14H12BClFNO3 |
|---|---|
Peso molecular |
307.51 g/mol |
Nombre IUPAC |
[3-[(4-chloro-2-methylphenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H12BClFNO3/c1-8-7-9(16)5-6-12(8)18-14(19)10-3-2-4-11(13(10)17)15(20)21/h2-7,20-21H,1H3,(H,18,19) |
Clave InChI |
GBXFNILAZLGQRB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide;dihydrochloride](/img/structure/B13402148.png)
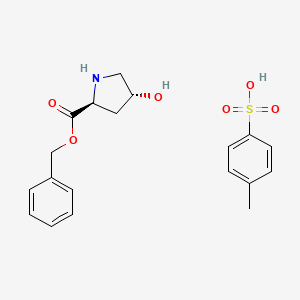
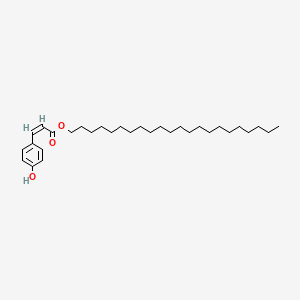

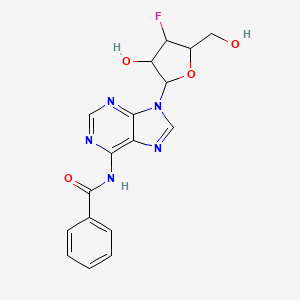
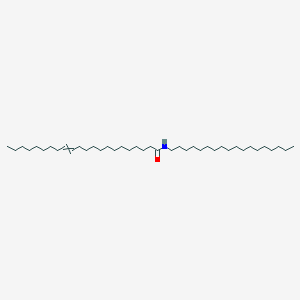
![Benzenepropanoyl chloride, I+/--[(1-naphthalenylsulfonyl)amino]-](/img/structure/B13402183.png)
![(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402192.png)
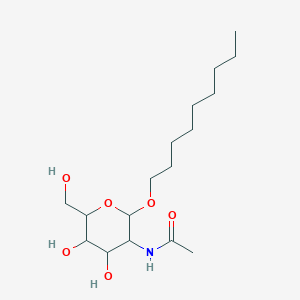
![(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride](/img/structure/B13402206.png)
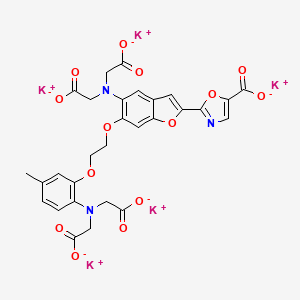
![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
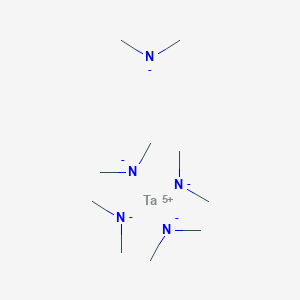
![3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13402231.png)
